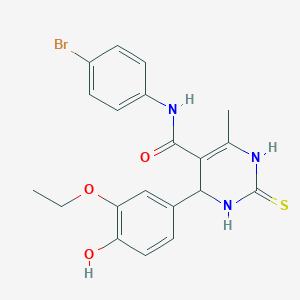

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

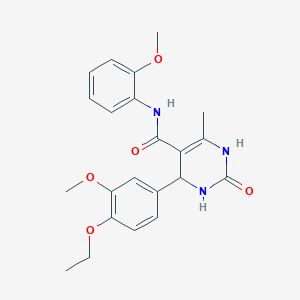

The synthesis of tetrahydropyrimidine derivatives, including the one , often involves multi-component reactions, such as the Biginelli reaction. A notable example includes the use of sodium hydrogen sulfate as a catalyst for synthesizing N,4-diaryl-6-methyl-1-methyl(phenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides in moderate to high yields from N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea (N-phenylthiourea) in ethanol (Gein, Zamaraeva, & Dmitriev, 2018).

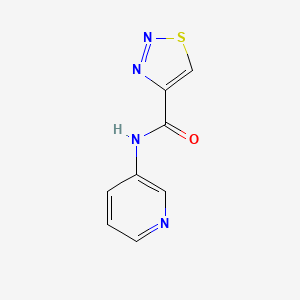

Molecular Structure Analysis

X-ray diffraction (XRD) has been pivotal in determining the crystal structures of related tetrahydropyrimidine derivatives, which helps in understanding the conformation of their structures. For example, the crystal structures of ethyl-4-(5-bromo-2-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate have been elucidated, providing insights into the molecular arrangement and conformation (Kurbanova et al., 2009).

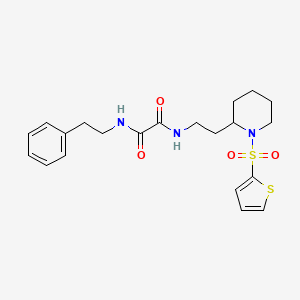

Chemical Reactions and Properties

The chemical properties of tetrahydropyrimidine derivatives are influenced by their functional groups, which participate in various chemical reactions. For instance, these compounds can undergo reactions such as the Vilsmeier-Haack reaction, facilitated by catalysts like silica gel, to yield amide derivatives with potential biological activities (Chatterjee, Sharma, Jadhav, & Chandak, 2010).

Scientific Research Applications

Synthesis and Characterization

Synthesis Using Sodium Hydrogen Sulfate as a Catalyst : The compound is synthesized in a three-component reaction involving N-aryl-3-oxobutanamides, aromatic aldehyde, and N-methylthiourea, with sodium hydrogen sulfate as a catalyst. This process produces moderate to high yields and is notable for its use of a nontoxic, cheap catalyst (Gein, Zamaraeva, & Dmitriev, 2018).

Structural Analysis Through X-ray Crystallography and DFT : X-ray crystal structure analysis and density functional theory (DFT) calculations have been employed for structural and electronic characterizations of similar tetrahydropyrimidine derivatives. These studies reveal insights into the conformation of the heterocyclic ring and its stereocenter (Memarian et al., 2013).

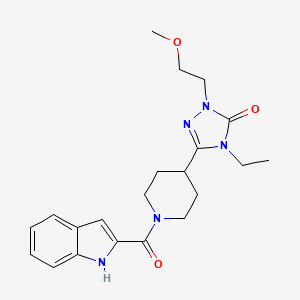

Catalytic Synthesis

- Catalysis with L-Proline Nitrate in Ionic Liquids : A study investigated the catalytic ability of l-proline nitrate in the ionic liquids phase for synthesizing pyrimidine derivatives. The synthesis was performed through a one-pot three-component reaction, indicating efficient catalysis in an environmentally friendly medium (Cahyana, Liandi, & Anwar, 2022).

Antimicrobial Activities

- Synthesis and Evaluation of Antimicrobial Activities : The compound has been synthesized as part of a series for evaluation of antimicrobial activities. This involves the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes. The resulting compounds showed significant inhibition on bacterial and fungal growth (Akbari et al., 2008).

Biological Activity Screening

- Screening for Antihypertensive Activity : Similar dihydropyrimidine derivatives have been synthesized and tested for antihypertensive activity. This research highlights the potential of these compounds in developing biologically active molecules with specific health applications (Rana, Kaur, & Kumar, 2004).

properties

IUPAC Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20BrN3O3S/c1-3-27-16-10-12(4-9-15(16)25)18-17(11(2)22-20(28)24-18)19(26)23-14-7-5-13(21)6-8-14/h4-10,18,25H,3H2,1-2H3,(H,23,26)(H2,22,24,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POECHMWMYAGBAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)NC3=CC=C(C=C3)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromophenyl)-4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-3-carbonyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2494035.png)

![3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-6-fluoro-2H-chromen-2-one](/img/structure/B2494041.png)

![N-(2,3-dimethoxybenzyl)-2-[3-(3-methylbutyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2494048.png)